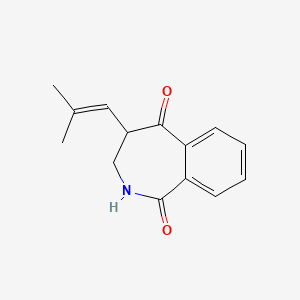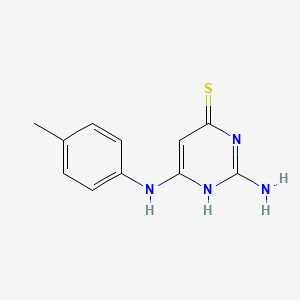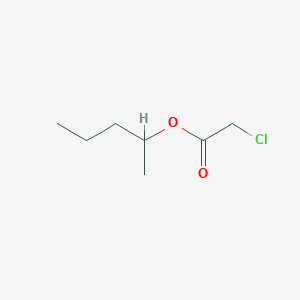
4-(2-Methylprop-1-en-1-yl)-3,4-dihydro-1H-2-benzazepine-1,5(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Methylprop-1-en-1-yl)-3,4-dihydro-1H-2-benzazepine-1,5(2H)-dione is a complex organic compound with a unique structure that includes a benzazepine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylprop-1-en-1-yl)-3,4-dihydro-1H-2-benzazepine-1,5(2H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzazepine Core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the 2-Methylprop-1-en-1-yl Group: This step often involves alkylation reactions using reagents such as alkyl halides under basic conditions.
Oxidation and Reduction Reactions: These steps are crucial for introducing the ketone and other functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency.
化学反应分析
Types of Reactions
4-(2-Methylprop-1-en-1-yl)-3,4-dihydro-1H-2-benzazepine-1,5(2H)-dione undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzazepine core or the side chains.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
4-(2-Methylprop-1-en-1-yl)-3,4-dihydro-1H-2-benzazepine-1,5(2H)-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of 4-(2-Methylprop-1-en-1-yl)-3,4-dihydro-1H-2-benzazepine-1,5(2H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
4-Methyl-2-(2-methylprop-1-en-1-yl)tetrahydro-2H-pyran: Shares structural similarities but differs in its core structure and functional groups.
trans-Rose oxide: Another compound with a similar side chain but a different core structure.
Uniqueness
4-(2-Methylprop-1-en-1-yl)-3,4-dihydro-1H-2-benzazepine-1,5(2H)-dione is unique due to its benzazepine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
90679-62-2 |
|---|---|
分子式 |
C14H15NO2 |
分子量 |
229.27 g/mol |
IUPAC 名称 |
4-(2-methylprop-1-enyl)-3,4-dihydro-2H-2-benzazepine-1,5-dione |
InChI |
InChI=1S/C14H15NO2/c1-9(2)7-10-8-15-14(17)12-6-4-3-5-11(12)13(10)16/h3-7,10H,8H2,1-2H3,(H,15,17) |
InChI 键 |
MMMGUZYISJABHO-UHFFFAOYSA-N |
规范 SMILES |
CC(=CC1CNC(=O)C2=CC=CC=C2C1=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Methyl 5-[(3-aminopropyl)amino]pentanoate](/img/structure/B14352785.png)
![2-Methyl-1-[(2-methylpent-2-EN-1-YL)sulfanyl]pent-2-ene](/img/structure/B14352788.png)
![N-[3-Methyl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B14352795.png)
![2,2'-[(Hydrazinylidenemethyl)azanediyl]diacetic acid](/img/structure/B14352802.png)



![(Butane-1,4-diyl)bis[ethyl(methyl)phenylsilane]](/img/structure/B14352833.png)

![3,3',5,5'-Tetramethyl[1,1'-biphenyl]-4,4'-bis(diazonium) dichloride](/img/structure/B14352835.png)
